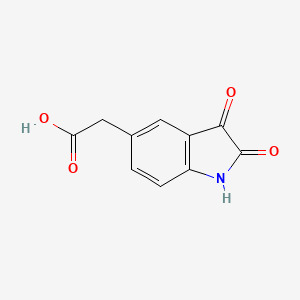

2-(2,3-Dioxoindolin-5-yl)acetic acid

Description

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-(2,3-dioxo-1H-indol-5-yl)acetic acid |

InChI |

InChI=1S/C10H7NO4/c12-8(13)4-5-1-2-7-6(3-5)9(14)10(15)11-7/h1-3H,4H2,(H,12,13)(H,11,14,15) |

InChI Key |

BQEPWJZGPAMPLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)C(=O)C(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Isatin Derivatives

Isatin (2,3-dioxoindoline) derivatives are widely studied for their diverse biological activities. Key comparisons include:

Structural Insights :

Acetic Acid-Containing Heterocycles

Compounds with acetic acid moieties attached to heterocycles exhibit varied pharmacological profiles:

Physicochemical Properties :

Pharmacological Analogs

ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid):

- Activity : ED₅₀ = 17 mg/kg (oral) in carrageenan-induced paw edema vs. indomethacin’s ED₅₀ = 3 mg/kg .

- Safety: No gastric damage at 100 mg/kg (oral) in rats, unlike indomethacin’s ulcerogenic UD₅₀ = 7 mg/kg .

- Comparison : ML 3000’s pyrrolizine core and methyl groups confer better GI tolerance but lower potency than II-29-derived antivirals .

Q & A

Q. What are the common synthetic routes for 2-(2,3-Dioxoindolin-5-yl)acetic acid, and what critical reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step reactions starting from indole derivatives. A key intermediate is methyl 2-(2,3-dioxoindolin-5-yl)acetate, which undergoes hydrolysis to yield the acetic acid derivative. Critical parameters include:

- Temperature control : Maintaining 50–70°C during ester hydrolysis to avoid side reactions.

- Reaction time : Extended stirring (12–24 hours) improves conversion but risks decomposition.

- Catalysts : Acidic or basic conditions (e.g., HCl/NaOH) for hydrolysis optimization .

Post-synthesis, purity is assessed via HPLC or TLC, followed by recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline backbone and acetic acid moiety. Key signals include aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 170–180 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve the planar indoline ring and hydrogen-bonding networks. For example, intermolecular O–H⋯O bonds stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomeric forms of this compound?

- Methodology : Tautomerism between keto-enol forms can cause inconsistent NMR or IR signals. Strategies include:

- Variable-temperature NMR : Monitoring shifts at 25–80°C to identify dynamic equilibria.

- Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and validate experimental spectra .

- X-ray diffraction : Definitive structural assignment via crystallography, as seen in related indoline derivatives .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- Frontier molecular orbital (FMO) analysis : Calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., C-5 position due to high electron density).

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. The dioxo groups show affinity for catalytic pockets in oxidoreductases .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for structural studies?

- Methodology :

- Solvent screening : Test polar solvents (e.g., DMSO, methanol) and mixed systems (e.g., ethanol/water).

- Slow evaporation : Achieves supersaturation without rapid nucleation.

- Seeding : Introduces microcrystals to control growth orientation.

Successful cases (e.g., related triazole derivatives) used 1:1 ethanol/water at 4°C, yielding monoclinic crystals (space group C2/c) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology :

- Lyophilization : Freeze-drying under vacuum preserves stability.

- Inert atmosphere : Storage under argon in amber vials reduces oxidation.

- Additives : Inclusion of 1% w/w ascorbic acid inhibits radical degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodology :

- Purity assessment : Recheck via DSC (differential scanning calorimetry) to detect impurities lowering the melting point.

- Polymorph screening : Use solvent-mediated crystallization to isolate different polymorphs, as seen in isoindoline derivatives .

- Thermogravimetric analysis (TGA) : Confirms decomposition vs. melting behavior.

Tables of Key Data

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Step | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Ester hydrolysis | 60–70 | 12–24 | Ethanol/H₂O | 65–75 |

| Recrystallization | 4 (cooling) | 24 | Ethanol | 90–95 |

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a, b, c (Å) | 18.6082, 8.2295, 14.986 |

| β (°) | 92.050 |

| V (ų) | 2293.4 |

| Z | 8 |

| Refinement method | SHELXL-2018 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.